3'-Deoxythymidine-5'-O-(1-thiotriphosphate/2',3'-dideoxythymidine-5'-O-(1-thiotriphosphate) sodium salt
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Overview
Description
3’-Deoxythymidine-5’-O-(1-thiotriphosphate/2’,3’-dideoxythymidine-5’-O-(1-thiotriphosphate) sodium salt is a modified nucleoside triphosphate. This compound is characterized by the absence of hydroxyl groups at the 2’ and 3’ positions, which results in chain termination during DNA synthesis. Additionally, the presence of a thiophosphate group provides resistance to nuclease degradation, making it a valuable tool in various biochemical and molecular biology applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxythymidine-5’-O-(1-thiotriphosphate/2’,3’-dideoxythymidine-5’-O-(1-thiotriphosphate) sodium salt typically involves the following steps:
Starting Material: The synthesis begins with thymidine, a naturally occurring nucleoside.
Deoxygenation: The 2’ and 3’ hydroxyl groups of thymidine are removed through a deoxygenation reaction, often using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).
Thiophosphorylation: The 5’-hydroxyl group is then phosphorylated with a thiophosphate group using thiophosphoryl chloride (PSCl3) in the presence of a base such as triethylamine.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the deoxygenation and thiophosphorylation reactions.
Optimization: Reaction conditions are optimized for yield and purity, including temperature control, reagent concentrations, and reaction times.
Purification and Quality Control: Advanced purification techniques such as preparative HPLC and rigorous quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The thiophosphate group can undergo substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atom in the thiophosphate group.
Hydrolysis: The thiophosphate linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides can oxidize the thiophosphate group.
Reducing Agents: Dithiothreitol (DTT) and other thiol-based reducing agents are used in reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiophosphate derivatives can be formed.
Oxidation Products: Oxidation typically yields sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis results in the formation of thymidine and inorganic thiophosphate.
Scientific Research Applications
Chemistry
Synthesis of Modified Nucleotides: Used as a precursor in the synthesis of other modified nucleotides.
Study of Phosphorothioate Linkages: Helps in understanding the properties and reactivity of phosphorothioate linkages.
Biology
DNA Sequencing: Utilized in Sanger sequencing for chain termination.
Enzyme Inhibition Studies: Acts as an inhibitor for various nucleases and polymerases.
Medicine
Antiviral Research: Investigated for its potential in antiviral therapies due to its ability to terminate viral DNA synthesis.
Drug Development: Used in the development of nucleoside analog drugs.
Industry
Biotechnology: Employed in the production of diagnostic kits and molecular biology reagents.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The primary mechanism of action of 3’-Deoxythymidine-5’-O-(1-thiotriphosphate/2’,3’-dideoxythymidine-5’-O-(1-thiotriphosphate) sodium salt involves chain termination during DNA synthesis. The absence of the 2’ and 3’ hydroxyl groups prevents the addition of subsequent nucleotides, effectively halting DNA elongation. The thiophosphate group provides resistance to nuclease degradation, enhancing the stability of the compound in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2’,3’-Dideoxycytidine-5’-O-(1-thiotriphosphate)
- 2’,3’-Dideoxyadenosine-5’-O-(1-thiotriphosphate)
- 2’,3’-Dideoxyguanosine-5’-O-(1-thiotriphosphate)
Uniqueness
- Specificity : The compound specifically targets thymidine analogs, making it unique in its application.
- Stability : The presence of the thiophosphate group provides enhanced stability compared to other dideoxynucleotides.
- Versatility : Its ability to act as a chain terminator and nuclease inhibitor makes it versatile in various research and industrial applications.
This detailed overview provides a comprehensive understanding of 3’-Deoxythymidine-5’-O-(1-thiotriphosphate/2’,3’-dideoxythymidine-5’-O-(1-thiotriphosphate) sodium salt, highlighting its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Properties
Molecular Formula |
C10H13N2Na4O12P3S |
---|---|
Molecular Weight |
570.16 g/mol |
IUPAC Name |
tetrasodium;[[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H17N2O12P3S.4Na/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(22-8)5-21-27(20,28)24-26(18,19)23-25(15,16)17;;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,28)(H,11,13,14)(H2,15,16,17);;;;/q;4*+1/p-4 |
InChI Key |
XYBYCGHHJGEUNT-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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